
Benzenamine, N-(2,2-dimethylpropylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is characterized by the presence of an imine group (C=N) attached to a benzene ring and a 2,2-dimethylpropylidene substituent. This compound is part of the broader class of aromatic amines, which are known for their diverse applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(2,2-dimethylpropylidene)- typically involves the condensation reaction between benzenamine (aniline) and 2,2-dimethylpropanal (pivaldehyde). The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imine bond (C=N). The general reaction can be represented as follows:
C6H5NH2+(CH3)3CCHO→C6H5N=CHC(CH3)3+H2O
Industrial Production Methods
In an industrial setting, the production of Benzenamine, N-(2,2-dimethylpropylidene)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Benzenamine, N-(2,2-dimethylpropylidene)- undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
Benzenamine, N-(2,2-dimethylpropylidene)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of dyes, pigments, and polymers due to its aromatic structure and reactivity.
作用機序
The mechanism of action of Benzenamine, N-(2,2-dimethylpropylidene)- involves its interaction with molecular targets through the imine group. The imine group can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The aromatic ring can also participate in π-π interactions with other aromatic compounds, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Benzenamine (Aniline): A primary aromatic amine with a simpler structure.
N,N-Dimethylaniline: A tertiary aromatic amine with two methyl groups attached to the nitrogen atom.
N-Phenylbenzamide: An amide derivative of benzenamine.
Uniqueness
Benzenamine, N-(2,2-dimethylpropylidene)- is unique due to the presence of the 2,2-dimethylpropylidene substituent, which imparts steric hindrance and influences its reactivity and binding properties. This structural feature distinguishes it from simpler aromatic amines and contributes to its specific applications in various fields.
特性
CAS番号 |
26029-60-7 |
|---|---|
分子式 |
C11H15N |
分子量 |
161.24 g/mol |
IUPAC名 |
2,2-dimethyl-N-phenylpropan-1-imine |
InChI |
InChI=1S/C11H15N/c1-11(2,3)9-12-10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChIキー |
QPMNQRGLWJEIAB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C=NC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, N,N'-(9,9',10,10'-tetrahydro-9,9',10',10'-tetraoxo[1,1'-bianthracene]-2,2'-diyl)bis-](/img/structure/B14683962.png)
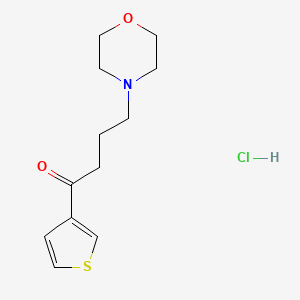
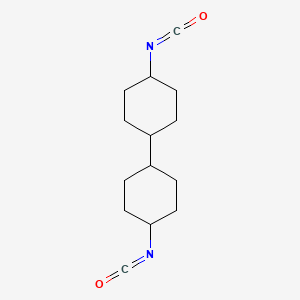
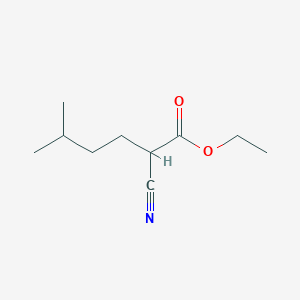
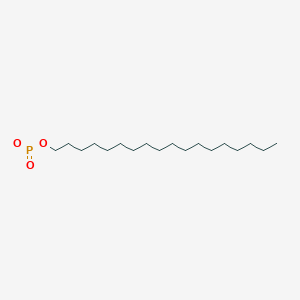
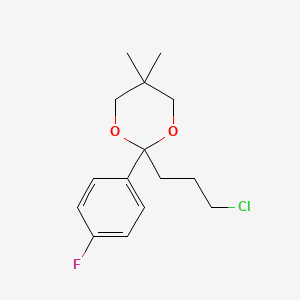
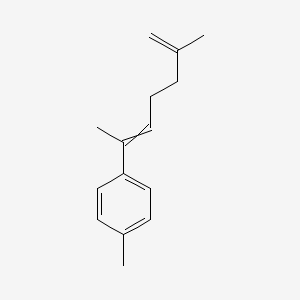
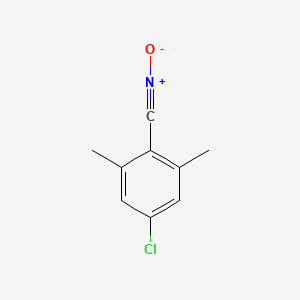

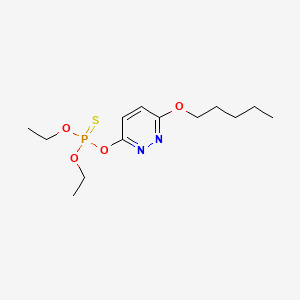
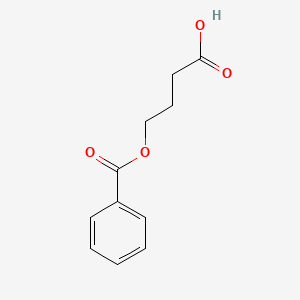
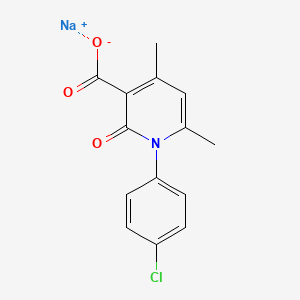
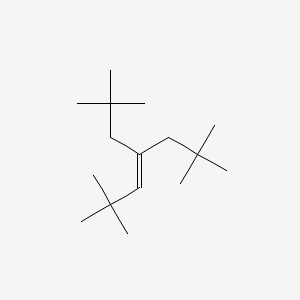
![3-{[2-Methyl-4-(trimethoxysilyl)but-3-en-2-yl]oxy}propanenitrile](/img/structure/B14684052.png)
